7-methyl-4-oxo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-4H-chromene-2-carboxamide
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Overview
Description
7-METHYL-4-OXO-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound that features a chromene core, a pyrazole ring, and a thiophene moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-METHYL-4-OXO-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-4H-CHROMENE-2-CARBOXAMIDE typically involves multi-step organic reactions. . The reaction conditions often require the use of catalysts such as palladium or copper and solvents like dimethylformamide or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis to enhance yield and purity. This method allows for better control over reaction parameters and scalability. The use of automated reactors and real-time monitoring systems can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
7-METHYL-4-OXO-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-4H-CHROMENE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, especially at the thiophene moiety.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenated solvents and bases like potassium carbonate are often employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
7-METHYL-4-OXO-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-4H-CHROMENE-2-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of 7-METHYL-4-OXO-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-4H-CHROMENE-2-CARBOXAMIDE involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to reduced inflammation, microbial growth, or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-OXO-4H-CHROMENE-2-CARBOXAMIDE: Lacks the pyrazole and thiophene moieties, resulting in different biological activities.
N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-4H-CHROMENE-2-CARBOXAMIDE: Similar structure but without the methyl group, which can affect its reactivity and potency
Uniqueness
The unique combination of the chromene, pyrazole, and thiophene moieties in 7-METHYL-4-OXO-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-4H-CHROMENE-2-CARBOXAMIDE contributes to its distinct pharmacological profile. This structural complexity allows for multiple points of interaction with biological targets, enhancing its therapeutic potential .
Properties
Molecular Formula |
C19H15N3O3S |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
7-methyl-4-oxo-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]chromene-2-carboxamide |
InChI |
InChI=1S/C19H15N3O3S/c1-12-4-5-14-15(23)10-17(25-16(14)9-12)19(24)21-18-6-7-20-22(18)11-13-3-2-8-26-13/h2-10H,11H2,1H3,(H,21,24) |
InChI Key |
LRHHCXWLCVENKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=CC=NN3CC4=CC=CS4 |
Origin of Product |
United States |
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